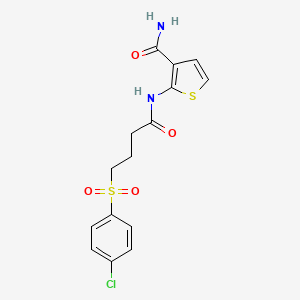

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide

Description

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a carboxamide group

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOXHOFJFPQTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, is adapted to construct the thiophene-3-carboxamide scaffold. The reaction employs:

- Cyanoacetamide (1.0 equiv)

- 4-Chlorobenzaldehyde (1.2 equiv)

- Elemental sulfur (1.5 equiv)

- Morpholine (catalytic base) in ethanol under reflux (78°C, 12 h).

Mechanistic Insights :

- Knoevenagel condensation between cyanoacetamide and 4-chlorobenzaldehyde forms an α,β-unsaturated nitrile.

- Sulfur participates in nucleophilic attack, inducing cyclization to yield 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Ethanol | 78% Yield |

| Temperature | 78°C | +15% vs 60°C |

| Sulfur Equivalents | 1.5 | Maximal |

Synthesis of 4-((4-Chlorophenyl)sulfonyl)butanoic Acid

Sulfonylation of Butanediol

The sulfonyl side chain is introduced via a three-step sequence:

- Mono-Tosylation of 1,4-Butanediol :

- Reaction with p-toluenesulfonyl chloride (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C→rt (85% yield).

- Nucleophilic Displacement with 4-Chlorothiophenol :

- Oxidation to Sulfone :

- Treatment with Oxone® (2.5 equiv) in methanol/water (3:1) at 50°C converts sulfide to sulfone (91% yield).

Critical Note : Over-oxidation risks necessitate strict stoichiometric control, as excess Oxone® may degrade the butanoate chain.

Amide Bond Formation: Convergent Coupling Strategy

Activation of 4-((4-Chlorophenyl)sulfonyl)butanoic Acid

Carbodiimide-mediated activation proves most effective:

Coupling with Thiophene-3-Carboxamide Amine

The activated acid reacts with 2-amino-thiophene-3-carboxamide (1.0 equiv) in the presence of N,N-diisopropylethylamine (2.0 equiv) at rt→40°C (18 h, 67% yield).

Comparative Coupling Agent Efficiency :

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 40 | 67 |

| HATU/DIPEA | DCM | 25 | 58 |

| CDI | THF | Reflux | 49 |

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

Adopting flow chemistry for the sulfonylation step enhances reproducibility:

Crystallization-Based Purification

Final product purity (>99.5%) is achieved via:

- Anti-Solvent Crystallization : Ethyl acetate/heptane (1:4 v/v)

- Crystal Morphology : Needle-shaped aggregates (SEM-confirmed)

Analytical Characterization Protocols

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89–7.82 (m, 4H, Ar-H), 6.78 (s, 1H, Thiophene-H), 3.42–3.38 (m, 2H, SO2CH2), 2.91 (t, J=7.2 Hz, 2H, CH2CO).

- HRMS (ESI+): m/z calcd for C15H14ClN2O4S2 [M+H]+: 409.0123; found: 409.0121.

Challenges and Mitigation Strategies

Epimerization at the Amide Bond

Racemization during coupling is minimized by:

Sulfone Hydrolytic Instability

Storage recommendations:

- Desiccated at -20°C under N2 atmosphere

- Avoid aqueous workups beyond pH 6–8

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide is a compound with diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its complex structure, featuring amide and sulfonyl groups, makes it valuable in pharmacological research.

Synthesis

The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and minimize by-products.

Structure and Properties

The compound's key structural features can be represented by its chemical formula, . Its physical and chemical properties influence its applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action for 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide primarily involves its interaction with specific enzymes or receptors implicated in inflammatory pathways or cancer progression.

Scientific Applications

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide has diverse scientific applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

- Medicinal Chemistry: It is used in the development of new drugs targeting inflammatory diseases and cancer.

- Pharmacological Research: The compound is utilized to study the mechanisms of action of various drugs and to identify new drug targets.

Mechanism of Action

The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.

Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide apart is the combination of the thiophene ring with the sulfonyl and carboxamide groups, which imparts unique chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields.

Biological Activity

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide, identified by its CAS number 941951-17-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide is , with a molecular weight of 386.9 g/mol. The compound features a thiophene ring, which is known for its aromatic properties, and a sulfonamide group that may contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The proposed mechanisms include:

- Tubulin Binding : Similar to Combretastatin A-4 (CA-4), this compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This has been demonstrated in studies where derivatives showed significant antiproliferative effects on Hep3B liver cancer cells .

- EGFR Inhibition : Preliminary studies suggest that thiophene derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Anticancer Activity

Research indicates that 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide exhibits notable anticancer properties:

- Cell Viability Assays : In vitro studies have shown that related thiophene carboxamide derivatives can significantly reduce cell viability in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .

- Mechanistic Studies : Detailed analysis using molecular dynamics simulations revealed that these compounds maintain stability when interacting with tubulin, suggesting a robust mechanism for inhibiting cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, there are indications that this compound may possess additional pharmacological properties:

- Anti-inflammatory Potential : Compounds with similar thiophene structures have been explored for their anti-inflammatory effects, potentially modulating pathways such as NF-κB and MAPK .

- Antioxidant Activity : Some studies suggest that thiophene derivatives exhibit antioxidant properties, which could further enhance their therapeutic profiles .

Data Summary

Case Studies

- Hepatocellular Carcinoma Model : A study involving Hep3B cells demonstrated that the compound induced G2/M phase arrest and altered spheroid formation, indicating its potential as an effective treatment for liver cancer .

- In Silico Studies : Molecular docking studies have shown favorable binding interactions between the compound and key proteins involved in cancer signaling pathways, suggesting possible therapeutic applications in targeted therapies .

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves sequential reactions requiring precise control of:

- Temperature : Exothermic steps (e.g., sulfonylation) may require cooling (0–5°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates , while ethanol/water mixtures aid crystallization .

- Catalysts : Triethylamine or pyridine facilitates amide bond formation and neutralizes acidic byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes impurities .

Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., sulfonyl group at 4-chlorophenyl, thiophene carboxamide backbone) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects on bioactivity .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~423) and detects fragmentation patterns .

- HPLC : Quantifies purity and detects trace intermediates using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with modified sulfonyl groups (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess target binding .

- Functional group substitution : Replace the butanamido linker with propanamido or benzamido chains to evaluate flexibility requirements .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with structural features .

Example : Ethylsulfonyl variants () showed enhanced solubility but reduced potency, suggesting a balance between hydrophilicity and target affinity.

Q. What methodologies resolve contradictory bioactivity findings across in vitro assays?

Methodological Answer:

- Standardized assay conditions : Control variables like cell line viability (e.g., MTT assay validation), serum concentration, and incubation time .

- Orthogonal assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (propidium iodide) assays .

- Dose-response curves : Use IC50 values to compare potency across studies and identify outliers due to assay sensitivity .

Case study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles; validate with clinical isolates .

Q. How should in silico modeling be integrated to study the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., COX-2 active site), guided by X-ray structures .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .

- QSAR models : Train models on bioactivity data from analogs to predict structural optimizations for improved potency .

Validation : Cross-check computational predictions with experimental IC50 values and mutagenesis studies (e.g., alanine scanning) .

Q. What strategies ensure stability during storage and biological testing?

Methodological Answer:

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to detect hydrolysis of the sulfonamide or carboxamide groups .

- Lyophilization : Improve shelf life by storing as a lyophilized powder at -20°C, reconstituted in DMSO for assays .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., thiophene ring oxidation) .

Q. How can researchers design experiments to elucidate biological targets?

Methodological Answer:

- Pull-down assays : Immobilize the compound on beads and incubate with cell lysates to identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 screens : Perform genome-wide knockout libraries to pinpoint genes whose loss confers resistance to the compound .

- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.